molecular formula C9H5NO6 B13156360 3-Hydroxy-5-nitro-2-benzofurancarboxylicacid

3-Hydroxy-5-nitro-2-benzofurancarboxylicacid

Cat. No.: B13156360
M. Wt: 223.14 g/mol
InChI Key: MURWVPSKTDEPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 3-Hydroxy-5-nitro-2-benzofurancarboxylic acid, often involves the construction of the benzofuran ring through various methods. One common approach is the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 . Another method involves a unique free radical cyclization cascade, which is an excellent method for synthesizing complex polycyclic benzofuran compounds .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-nitro-2-benzofurancarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-nitro-2-benzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as enzyme inhibition and DNA interaction . The exact molecular targets and pathways depend on the specific biological activity being studied.

Properties

Molecular Formula

C9H5NO6

Molecular Weight

223.14 g/mol

IUPAC Name

3-hydroxy-5-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H5NO6/c11-7-5-3-4(10(14)15)1-2-6(5)16-8(7)9(12)13/h1-3,11H,(H,12,13)

InChI Key

MURWVPSKTDEPDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(O2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.